1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-5-nitrobenzotrifluoride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common reagents used in these reactions include reducing agents like tetrahydroxydiboron and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The phenoxy group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes .
Comparison with Similar Compounds
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Phenoxy-4-(trifluoromethyl)benzene: Lacks the nitro group, which may result in different reactivity and applications.
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene: Contains a methoxy group instead of a phenoxy group, which can influence its chemical properties and reactivity.
The presence of the nitro group in this compound makes it unique, as it can undergo specific reactions that its analogs cannot. This uniqueness can be leveraged in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
IUPAC Name |
1-nitro-4-phenoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)20-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOZKRMDHRATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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